SC-Val-Cit-PAB -

SC-Val-Cit-PAB

Catalog Number: EVT-12565773
CAS Number:
Molecular Formula: C28H40N6O9
Molecular Weight: 604.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

SC-Val-Cit-PAB is classified as a peptide-based linker. It is derived from natural amino acids, specifically valine and citrulline, and incorporates a para-aminobenzyl moiety. This compound is primarily used in the synthesis of ADCs, which are designed to enhance the therapeutic index of anticancer drugs by improving their selectivity and reducing systemic toxicity .

Synthesis Analysis

Methods and Technical Details

The synthesis of SC-Val-Cit-PAB typically involves several key steps:

  1. Starting Materials: The synthesis begins with the amino acids valine and citrulline.
  2. Coupling Reaction: A coupling agent, such as HATU (1-Hydroxy-7-azabenzotriazole), is often used to facilitate the formation of peptide bonds between valine and citrulline.
  3. Formation of Para-Aminobenzyl Carbamate: The para-aminobenzyl group is introduced through a separate reaction where para-aminobenzyl alcohol is converted into its carbamate form.
  4. Purification: The crude product is purified using techniques like reverse-phase high-performance liquid chromatography (HPLC) to obtain SC-Val-Cit-PAB in high purity and yield .
Molecular Structure Analysis

Structure and Data

SC-Val-Cit-PAB has a complex molecular structure characterized by:

  • Molecular Formula: C₁₈H₂₃N₃O₄
  • Molecular Weight: Approximately 341.39 g/mol
  • Structural Features:
    • A valine residue linked to a citrulline residue via a peptide bond.
    • A para-aminobenzyl carbamate moiety at one end.

The structural integrity of SC-Val-Cit-PAB is crucial for its function as a linker in ADCs, as it must withstand physiological conditions until it reaches the target site .

Chemical Reactions Analysis

Reactions and Technical Details

SC-Val-Cit-PAB undergoes specific chemical reactions that are essential for its function:

  1. Cleavage Reaction: The linker is designed to be cleaved by specific proteases, particularly cathepsin B, which is overexpressed in many tumors. This cleavage releases the cytotoxic drug attached to the antibody.
  2. Hydrolysis: Under physiological conditions, SC-Val-Cit-PAB can also undergo hydrolysis, leading to the release of the payload.

These reactions are critical for ensuring that the cytotoxic agent is released only in the tumor environment, enhancing therapeutic efficacy while reducing systemic toxicity .

Mechanism of Action

Process and Data

The mechanism of action for SC-Val-Cit-PAB involves several steps:

  1. Targeting and Internalization: The antibody linked to SC-Val-Cit-PAB binds to specific antigens on cancer cells and is internalized through endocytosis.
  2. Proteolytic Cleavage: Once inside the cell, cathepsin B cleaves the linker at the Val-Cit bond, releasing the cytotoxic drug.
  3. Cell Death Induction: The released drug then exerts its cytotoxic effects on cancer cells, leading to apoptosis or cell death.

This targeted approach minimizes damage to healthy cells while maximizing the therapeutic impact on cancerous tissues .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SC-Val-Cit-PAB exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates good solubility in aqueous environments, which is beneficial for its application in biological systems.
  • Stability: The compound maintains stability under physiological pH but is susceptible to cleavage by specific enzymes like cathepsin B.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range suitable for biological applications.

These properties are essential for ensuring that SC-Val-Cit-PAB functions effectively within biological systems while maintaining stability during storage and handling .

Applications

Scientific Uses

SC-Val-Cit-PAB has significant applications in various scientific fields:

  1. Antibody-Drug Conjugates: It is widely used as a linker in ADCs targeting cancer therapies, allowing for selective delivery of potent cytotoxic agents.
  2. Drug Development: Researchers utilize SC-Val-Cit-PAB in developing new therapeutic agents that require precise targeting mechanisms.
  3. Bioconjugation Techniques: Its properties make it suitable for various bioconjugation strategies aimed at enhancing drug delivery systems.
Molecular Design and Rationale of Cleavable Dipeptide Linkers

Structural Evolution of Protease-Sensitive Linkers in Antibody-Drug Conjugates (ADCs)

The development of protease-sensitive linkers represents a cornerstone in ADC technology, designed to balance circulatory stability with tumor-specific payload release. Early acid-labile hydrazone linkers (e.g., in gemtuzumab ozogamicin) suffered from premature cleavage in plasma due to pH instability [2]. This limitation spurred the adoption of peptide-based linkers, leveraging tumor-associated proteases for selective activation. The Val-Cit-PAB motif emerged as a gold standard after systematic screening of dipeptide sequences, with its incorporation in brentuximab vedotin (Adcetris®) validating its clinical utility [2] [6]. The linker’s core consists of:

  • A maleimidocaproyl (MC) group for antibody conjugation via cysteine residues
  • The Val-Cit dipeptide as the protease substrate
  • A para-aminobenzyl (PAB) self-immolative spacer [1] [4]

Synthetic advancements addressed initial epimerization issues during Cit-PAB coupling. By reversing the peptide synthesis sequence (coupling Cit to PAB before adding Val), researchers achieved >50% overall yield while preserving stereochemical integrity [6].

Table 1: Evolution of Key Cleavable Linkers in ADCs

Linker TypeExample PayloadCleavage TriggerClinical ADC
HydrazoneCalicheamicinAcidic pH (pH 4.5–5.0)Mylotarg®
DisulfideDM4Glutathione reductionELAHERE™
Peptide (Val-Cit)MMAECathepsin B proteolysisAdcetris®
Peptide (GGFG)DeruxtecanCathepsin B proteolysisEnhertu®

Role of Para-Aminobenzyl Alcohol (PAB) Self-Immolative Spacers in Payload Release

The PAB spacer serves as a critical relay between dipeptide cleavage and payload liberation. Upon cathepsin B-mediated hydrolysis of the Cit-PAB bond, PAB undergoes rapid 1,6-elimination, releasing the payload (e.g., MMAE) and formaldehyde [8]. This mechanism decouples protease specificity from payload chemistry, enabling versatile warhead deployment. Key attributes include:

  • Electronic Modulation: Electron-withdrawing groups on phenolic payloads accelerate immolation. For cyclopropapyrroloindolone (CPI) payloads, PAB ether linkage enables 100× faster release than cyclopropabenzindolone (CBI) analogues due to stabilized transition states [8].
  • Steric Insulation: PAB prevents antibody-payload interactions that might compromise ADC stability or antigen binding [6].
  • Hydrophility Management: Native PAB contributes to linker hydrophobicity. PEGylation strategies (e.g., mc-Val-Lys(PEG₂₄)-PAB) reduce aggregation while maintaining efficient immolation [10].

Computational Modeling of Protease-Linker Interactions

Molecular dynamics simulations reveal the structural basis for cathepsin B’s preference for Val-Cit-PAB. Key insights:

  • The oxyanion hole of cathepsin B (formed by Gln23 and Cys29) stabilizes the tetrahedral transition state during amide bond hydrolysis between Cit and PAB [3] [5].
  • Citrulline’s dimethylamine group forms hydrogen bonds with Asp224 in the S2 binding pocket, while Val occupies the hydrophobic S1 subsite [5] [9].
  • Modifications at the P3 position (N-terminal to Val) with polar acidic residues (e.g., Glu-Val-Cit-PAB) enhance plasma stability by resisting carboxylesterase 1C (Ces1C) in murine models, without compromising human cathepsin B cleavage [3].

Table 2: PAB Spacer Modifications and Functional Impacts

ModificationChemical RationaleFunctional Outcome
Native PABStandard 1,6-elimination pathwayEfficient with amine-linked payloads
PAB Ether (PABE)For phenolic payloads (e.g., CBI/CPI toxins)Rate depends on phenol electronics; electron-withdrawing groups accelerate release
PEGylated PABPEG chains attached via lysine branchReduces ADC hydrophobicity; maintains immolation kinetics
Carbamate-linked PABConnects to alcohol-containing payloadsSlower immolation than amide linkages

Comparative Analysis of Dipeptide Sequences for Cathepsin B Specificity

Val-Cit-PAB’s dominance stems from superior enzymatic selectivity and pharmacokinetic performance relative to alternatives:

  • Cleavage Efficiency: Val-Cit is cleaved 15× faster by cathepsin B than Phe-Lys, and 3× faster than Val-Lys, due to optimal S1/S2 pocket occupancy [3] [9].
  • Plasma Stability: Val-Cit demonstrates >7-day half-life in human plasma, outperforming Val-Lys (48 hr) due to resistance to serum proteases. However, it shows instability in mouse plasma (t₁/₂ = 6 days) via Ces1C-mediated hydrolysis, necessitating transgenic Ces1C-knockout models for preclinical studies [3].
  • Emerging Alternatives:
  • Val-Ala: Comparable cleavage kinetics to Val-Cit but increases ADC hydrophobicity, limiting drug-to-antibody ratios (DAR) [9].
  • cBu-Cit: Cyclobutane-1,1-dicarboxamide at P2 enhances human plasma stability (t₁/₂ >10 days) while maintaining tumor activation [3].
  • GGFG: Tetrapeptide in trastuzumab deruxtecan enables high-DAR (8) conjugates with reduced aggregation [3] [10].

Table 3: Dipeptide Linker Performance Metrics

DipeptideCathepsin B Cleavage Rate (kcat/KM, M−1s−1)Human Plasma Stability (t₁/₂, days)Drug Release Efficiency in Tumors (%)
Val-Cit4,200 ± 310>795–98
Val-Ala3,900 ± 290>792–95
Val-Lys1,400 ± 150~270–75
Phe-Lys280 ± 30<140–50

The structural evolution of Val-Cit-PAB exemplifies rational linker design—optimizing protease specificity, payload release kinetics, and molecular stability—to enable targeted cancer therapies with expanded therapeutic indices [2] [6] [10].

Properties

Product Name

SC-Val-Cit-PAB

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate

Molecular Formula

C28H40N6O9

Molecular Weight

604.7 g/mol

InChI

InChI=1S/C28H40N6O9/c1-17(2)25(33-21(36)7-3-4-8-24(39)43-34-22(37)13-14-23(34)38)27(41)32-20(6-5-15-30-28(29)42)26(40)31-19-11-9-18(16-35)10-12-19/h9-12,17,20,25,35H,3-8,13-16H2,1-2H3,(H,31,40)(H,32,41)(H,33,36)(H3,29,30,42)/t20-,25-/m0/s1

InChI Key

YIYZNUPSCFOSEP-CPJSRVTESA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)ON2C(=O)CCC2=O

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)ON2C(=O)CCC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.